

Cefotiam: A Comparative Analysis of In Vitro Activity Against Key Bacterial Pathogens

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Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

Cat. No.: B8148527

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) values of Cefotiam, a second-generation cephalosporin, against a range of clinically significant bacterial species. The data presented is compiled from various in vitro studies to offer a valuable resource for researchers in microbiology and drug development.

Data Presentation: Cefotiam MIC Values

The following table summarizes the in vitro activity of Cefotiam against several Gram-positive and Gram-negative bacteria. The data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range. These values are crucial for understanding the potency and spectrum of activity of Cefotiam.

Bacterial Species	Gram Stain	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)	Positive	Varies by study	0.12 - 16	0.5	1
Streptococcus pneumoniae	Positive	Varies by study	≤0.015 - 4	0.06	0.5
Streptococcus pyogenes	Positive	Varies by study	≤0.015 - 0.12	0.03	0.06
Escherichia coli	Negative	Varies by study	0.06 - >128	0.5	8
Klebsiella pneumoniae	Negative	Varies by study	0.12 - >128	0.5	16
Haemophilus influenzae	Negative	Varies by study	≤0.015 - 2	0.03	0.06
Proteus mirabilis	Negative	Varies by study	≤0.12 - 8	0.25	1
Enterobacter cloacae	Negative	Varies by study	0.25 - >128	8	>128
Pseudomonas aeruginosa	Negative	Varies by study	8 - >128	>128	>128

Note: MIC values can vary depending on the testing methodology, geographical location of the isolates, and the specific strains tested. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) values presented in this guide are primarily determined using the broth microdilution method, following the guidelines established by the

Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M07)

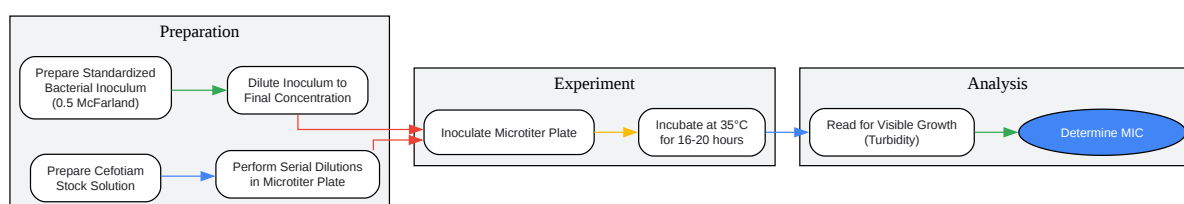
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The procedure involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Key Steps:

- **Preparation of Antimicrobial Agent Stock Solution:** A stock solution of Cefotiam is prepared at a known concentration in a suitable solvent.
- **Serial Dilutions:** The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are dispensed into the wells of a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
- **Incubation:** The inoculated microtiter plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air. For fastidious organisms like *Streptococcus pneumoniae* and *Haemophilus influenzae*, specific atmospheric conditions and supplemented media are required.
- **Reading of Results:** After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.



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Caption: Experimental workflow for MIC determination by broth microdilution.

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